

5-Chloro-3-hydroxypicolinonitrile molecular formula C₆H₃CIN₂O

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-3-hydroxypicolinonitrile

Cat. No.: B1398180

[Get Quote](#)

An In-Depth Technical Guide to **5-Chloro-3-hydroxypicolinonitrile**: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **5-Chloro-3-hydroxypicolinonitrile** (C₆H₃CIN₂O), a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. Drawing from established principles in organic synthesis and the known pharmacological profiles of related heterocyclic compounds, this document details the molecule's physicochemical properties, outlines plausible synthetic and analytical methodologies, and explores its potential as a scaffold for novel therapeutic agents.

Introduction: The Pyridine Scaffold in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.^{[1][2]} Its nitrogen atom enhances solubility and bioavailability and provides a key hydrogen bond acceptor site for interacting with biological targets.^[2] Polysubstituted pyridines, in particular, exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.^{[1][3]}

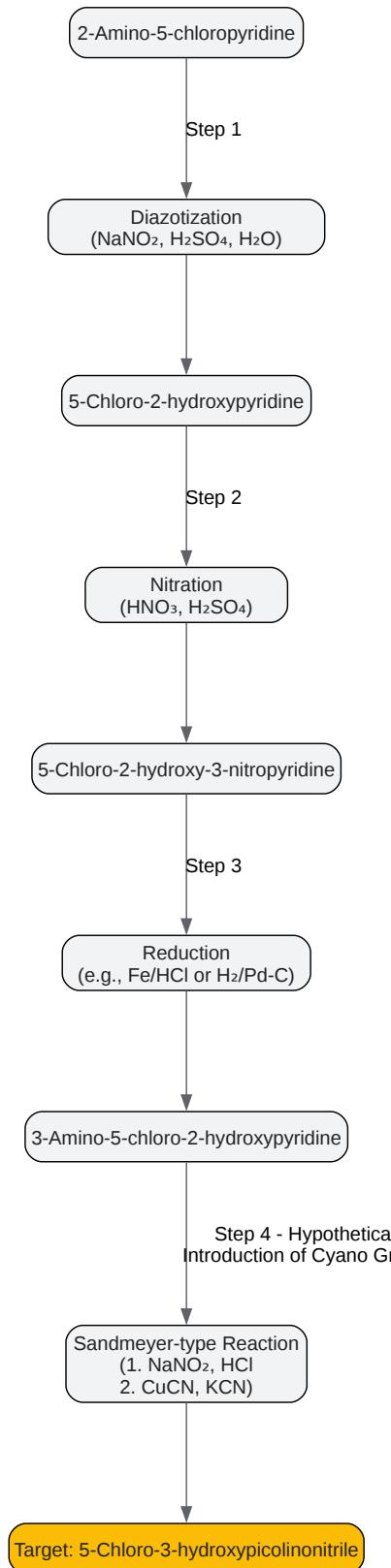
5-Chloro-3-hydroxypicolinonitrile incorporates three key functional groups onto the pyridine core:

- A chloro substituent, which can modulate lipophilicity and metabolic stability.
- A hydroxyl group, which can act as a hydrogen bond donor/acceptor and may exist in tautomeric equilibrium with a pyridinone form, a known motif in kinase inhibitors and metal chelators.[4][5]
- A nitrile (cyano) group, a versatile synthetic handle that can be transformed into various other functionalities like amides, amines, or carboxylic acids, making it an excellent anchor point for library development.[6][7]

This unique combination makes **5-Chloro-3-hydroxypicolinonitrile** a compelling building block for creating novel chemical entities with significant therapeutic potential.

Physicochemical and Structural Properties

A summary of the key computed physicochemical properties of **5-Chloro-3-hydroxypicolinonitrile** is presented below. These values are crucial for predicting the compound's behavior in biological systems and for developing appropriate analytical and formulation strategies.


Property	Value	Source
Molecular Formula	C ₆ H ₃ ClN ₂ O	PubChem
Molecular Weight	154.55 g/mol	PubChem
IUPAC Name	5-chloro-3-hydroxypyridine-2-carbonitrile	PubChem
CAS Number	202186-21-8 (Depositor-Supplied)	PubChem
Predicted pKa	0.30 ± 0.20	ChemicalBook
Predicted XLogP3	1.7	PubChem
Predicted Boiling Point	410.7 ± 45.0 °C	ChemicalBook
Predicted Density	1.52 ± 0.1 g/cm ³	ChemicalBook

Synthesis and Purification

While a specific, peer-reviewed synthesis for **5-Chloro-3-hydroxypicolinonitrile** is not prominently documented, a plausible and robust synthetic pathway can be designed based on established methodologies for related substituted pyridines. The proposed multi-step synthesis starts from commercially available 2-amino-5-chloropyridine.

Proposed Synthetic Pathway

The proposed synthesis involves diazotization to introduce a hydroxyl group, followed by nitration and subsequent reduction/diazotization to yield a dihydroxy intermediate, and finally cyanation. A more direct, albeit potentially lower-yielding, approach could involve direct cyanation of a halogenated precursor. A plausible route is outlined below.

[Click to download full resolution via product page](#)

Caption: Proposed multi-step synthesis of **5-Chloro-3-hydroxypicolinonitrile**.

Experimental Protocol: Synthesis (Hypothetical)

This protocol is adapted from a known procedure for the synthesis of 5-chloro-2,3-dihydroxy-pyridine.[8]

Step 1: Synthesis of 5-Chloro-2-hydroxypyridine from 2-Amino-5-chloropyridine

- **Rationale:** Diazotization of the amino group followed by hydrolysis is a classic method for introducing a hydroxyl group onto an aromatic ring.
- **Procedure:**
 - Dissolve 2-amino-5-chloropyridine in an aqueous solution of sulfuric acid.
 - Cool the mixture to 0-5 °C in an ice-water bath.
 - Slowly add a solution of sodium nitrite (NaNO_2) in water, maintaining the temperature below 10 °C.
 - After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 40-50 °C) until nitrogen gas evolution ceases.
 - Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product.
 - Filter, wash with cold water, and dry the crude 5-chloro-2-hydroxypyridine.

Step 2: Nitration to form 5-Chloro-2-hydroxy-3-nitropyridine

- **Rationale:** Electrophilic aromatic substitution introduces a nitro group, which will be converted to the target hydroxyl group. The hydroxyl group at C2 directs the incoming electrophile to the C3 position.
- **Procedure:**
 - Carefully add 5-chloro-2-hydroxypyridine to a mixture of concentrated sulfuric acid and nitric acid at 0 °C.

- Stir the reaction at a controlled temperature (e.g., 50-60 °C) for 1-2 hours.[\[8\]](#)
- Pour the reaction mixture over crushed ice to precipitate the nitrated product.
- Filter, wash thoroughly with water until the washings are neutral, and dry.

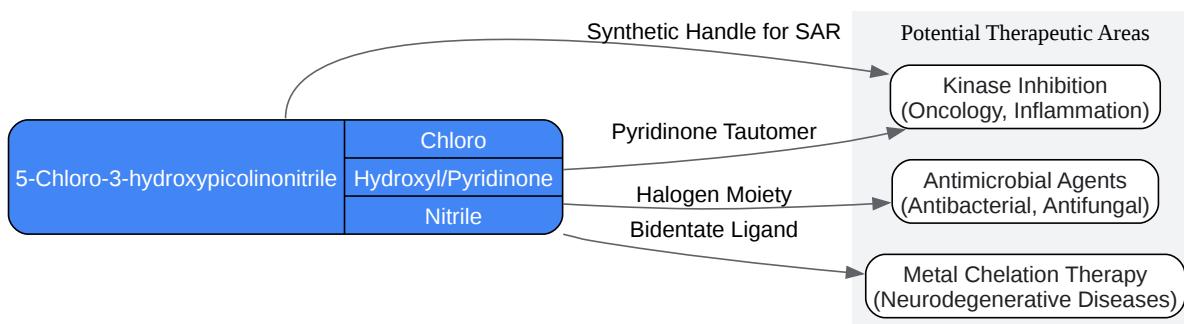
Step 3 & 4: Conversion to **5-Chloro-3-hydroxypicolinonitrile**

- Rationale: This two-step sequence first reduces the nitro group to an amine, which is then converted to the nitrile via a Sandmeyer-type reaction.
- Procedure:
 - Reduction: Reduce the nitro group of 5-chloro-2-hydroxy-3-nitropyridine to an amine using a standard reducing agent such as iron powder in acidic medium (Fe/HCl) or catalytic hydrogenation (H₂/Pd-C).
 - Diazotization & Cyanation:
 - Dissolve the resulting 3-amino-5-chloro-2-hydroxypyridine in cold aqueous HCl.
 - Add NaNO₂ solution at 0-5 °C to form the diazonium salt.
 - In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN).
 - Slowly add the cold diazonium salt solution to the cyanide solution.
 - Allow the reaction to proceed, then extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate.

Purification Protocol: Column Chromatography

- Rationale: To remove unreacted starting materials and side products, yielding a high-purity final compound.
- Procedure:
 - Stationary Phase: Silica gel (230-400 mesh).

- Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by Thin Layer Chromatography (TLC) analysis first.
- Slurry Pack: Prepare a slurry of silica gel in hexanes and pack the column.
- Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.
- Elution: Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC.
- Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **5-Chloro-3-hydroxypicolinonitrile**.


Analytical Characterization

Structural confirmation and purity assessment are critical. The following techniques are standard for characterizing a novel organic molecule.

Technique	Expected Observations
¹ H NMR	Expect distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring. A broad singlet for the hydroxyl proton may also be observed.[6][9]
¹³ C NMR	Expect six distinct signals corresponding to the six carbon atoms. The carbon of the cyano group (C≡N) will appear around 115-120 ppm, while the carbon attached to the hydroxyl group will be significantly downfield.[6][9]
Mass Spec. (HRMS)	The high-resolution mass spectrum should show a molecular ion peak $[M+H]^+$ or $[M-H]^-$ corresponding to the exact mass of the compound, confirming the molecular formula. The characteristic isotopic pattern for chlorine (M and M+2 peaks in an approximate 3:1 ratio) should be visible.
FTIR	Characteristic peaks should be observed for O-H stretching (broad, $\sim 3200\text{-}3500\text{ cm}^{-1}$), C≡N stretching ($\sim 2230\text{ cm}^{-1}$), and C=C/C=N stretching in the aromatic region ($\sim 1400\text{-}1600\text{ cm}^{-1}$).[6][7]
HPLC	Purity can be assessed using a reversed-phase HPLC method. A C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic acid) should provide a sharp, single peak for the pure compound.[10][11][12]

Potential Applications in Drug Development

The structural motifs within **5-Chloro-3-hydroxypicolinonitrile** suggest several promising avenues for therapeutic application.

[Click to download full resolution via product page](#)

Caption: Potential therapeutic applications derived from the core functional groups.

- **Kinase Inhibition:** The 3-hydroxypyridine moiety can exist in equilibrium with its 3-pyridinone tautomer. The pyridinone scaffold is a well-established "hinge-binding" motif found in many kinase inhibitors used in oncology and inflammation.[4][5] The nitrile group provides a convenient point for modification to explore structure-activity relationships (SAR).
- **Antimicrobial and Antifungal Activity:** Halogenated hydroxy-heterocycles, particularly quinoline derivatives, are known for their potent antimicrobial and antifungal properties.[3] The combination of the chloro and hydroxyl groups on the pyridine ring may confer similar activity, making this scaffold a candidate for developing new anti-infective agents.
- **Metal Chelation:** 3-hydroxy-4-pyridinones are powerful iron chelators.[4] The analogous 3-hydroxy-2-cyano arrangement in the target molecule could act as a bidentate ligand, chelating metal ions. This property is relevant for diseases associated with metal dysregulation, such as neurodegenerative disorders.

Safety and Handling

While specific toxicity data for **5-Chloro-3-hydroxypicolonitrile** is limited, data from closely related compounds such as chloro-hydroxybenzonitriles and other pyridine derivatives suggest the following precautions are necessary.

- Hazard Classification: Likely to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
- Personal Protective Equipment (PPE): Handle only in a chemical fume hood. Wear appropriate protective gloves, safety goggles with side shields, and a lab coat. For handling powders, a dust mask or respirator is recommended.
- Handling: Avoid generating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

Conclusion

5-Chloro-3-hydroxypicolinonitrile represents a versatile and promising scaffold for medicinal chemistry and drug discovery. Its combination of a privileged pyridine core with synthetically tractable and pharmacologically relevant functional groups makes it an ideal starting point for the development of compound libraries targeting a range of diseases. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to synthesize, purify, and characterize this molecule, enabling further exploration of its therapeutic potential.

References

- Fukuhara, S., Yugandar, S., Fuse, S., & Nakamura, H. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. *ACS Omega*, 3(12), 16838–16846.
- Fukuhara, S., Yugandar, S., Fuse, S., & Nakamura, H. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. *ACS Omega*.
- Kaur, M., et al. (2023). Effect of pyridine on key pharmacological parameters. *ResearchGate*.
- Narendar, P., et al. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. *Biological & Pharmaceutical Bulletin*, 26(2), 182-7.
- Narendar, P., et al. (2025). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. *Request PDF*.

- Fukuhara, S., Yugandar, S., Fuse, S., & Nakamura, H. (n.d.). Synthesis of 3-Hydroxy-4-substituted-picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-pot Isoxazolopyridin. Tokyo Institute of Technology.
- Yar, M. S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
- Al-Ostoot, F. H., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography.
- CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. Google Patents.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography.
- LabRulez LCMS. (2021). Analysis of Pyridine. LabRulez LCMS.
- Kantam, M. L., et al. (n.d.). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Indian Academy of Sciences.
- Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). (n.d.). DTIC.
- PrepChem.com. (n.d.). Preparation of 3-Chloro-2-Cyano-5-(Trifluoromethyl)Pyridine. PrepChem.com.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd..
- Kumar, A., et al. (n.d.). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed.
- CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method. Google Patents.
- Kim, H., et al. (2015). Synthesis and Biological Evaluation of Picolinamides as Potent Inhibitors of 11β -hydroxysteroid Dehydrogenase Type 1 (11β -HSD1). Bioorganic & Medicinal Chemistry Letters, 25(2), 268-272.
- PubChem. (n.d.). 5-Chloropyridine-3-carbonitrile. National Center for Biotechnology Information.
- Gendrisch, F., et al. (n.d.). Endogenous and synthetic (hydroxy)pyridine derivatives examined for phototoxicity. ResearchGate.
- European Patent Office. (n.d.). Process for the preparation of 2-chloro-3-hydroxy pyridine - EP 0939079 B1. Google Patents.

- Rebelo, H. R., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidemalononitriles and their Emission Properties. *Molecules*, 25(17), 3981.
- Szymański, P., & Młodzikowska, K. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. *Molecules*, 27(19), 6617.
- de Moliner, F., et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. *European Journal of Medicinal Chemistry*, 143, 1755-1773.
- CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine. Google Patents.
- Oliveri, V., & Vecchio, G. (2016). Glycoconjugates of Quinolines: Application in Medicinal Chemistry. *Mini Reviews in Medicinal Chemistry*, 16(15), 1185-1194.
- Butkute, A., et al. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. *Molecules*, 24(1), 97.
- Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. *Frontiers in Chemistry*, 10, 869860.
- Crash Course. (2022, April 13). Medicinal Chemistry and Penicillin Total Synthesis: Crash Course Organic Chemistry #50. YouTube.
- Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC

[pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]
- 8. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. helixchrom.com [helixchrom.com]
- 11. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- To cite this document: BenchChem. [5-Chloro-3-hydroxypicolinonitrile molecular formula C6H3ClN2O]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1398180#5-chloro-3-hydroxypicolinonitrile-molecular-formula-c6h3cln2o>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com